Cobamic acid

Corrinoid biosynthesis Vitamin B12 intermediates Nucleotide loop assembly

Cobamic acid (CHEBI:23339) is a cobalt corrinoid with molecular formula C53H74CoN5O21P and an average mass of 1207.08 Da. It belongs to the corrinoid family of tetrapyrrole compounds that include the cobalamins (vitamin B12) as their best-known members.

Molecular Formula C53H74CoN5O21P
Molecular Weight 1207.1 g/mol
Cat. No. B1239210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCobamic acid
Molecular FormulaC53H74CoN5O21P
Molecular Weight1207.1 g/mol
Structural Identifiers
SMILESCC1=C2C(C(C([N-]2)C3(C(C(C(=N3)C(=C4C(C(C(=N4)C=C5C(C(C1=N5)CCC(=O)O)(C)C)CCC(=O)O)(C)CC(=O)O)C)CCC(=O)O)(C)CC(=O)O)C)CC(=O)O)(C)CCC(=O)NCC(C)OP(=O)([O-])OC6C(OC(C6O)O)CO.[Co+2]
InChIInChI=1S/C53H76N5O21P.Co/c1-24(78-80(75,76)79-44-32(23-59)77-48(74)43(44)73)22-54-34(60)16-17-50(6)30(18-38(67)68)47-53(9)52(8,21-40(71)72)29(12-15-37(65)66)42(58-53)26(3)46-51(7,20-39(69)70)27(10-13-35(61)62)31(55-46)19-33-49(4,5)28(11-14-36(63)64)41(56-33)25(2)45(50)57-47;/h19,24,27-30,32,43-44,47-48,59,73-74H,10-18,20-23H2,1-9H3,(H9,54,55,56,57,58,60,61,62,63,64,65,66,67,68,69,70,71,72,75,76);/q;+2/p-2/t24-,27-,28-,29-,30+,32-,43-,44-,47-,48+,50-,51+,52+,53+;/m1./s1
InChIKeyZDTDRRBOAWVNMK-NHIUFCJESA-L
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Cobamic Acid for Research Procurement: Cobalt Corrinoid Intermediate Properties and Biosynthetic Role


Cobamic acid (CHEBI:23339) is a cobalt corrinoid with molecular formula C53H74CoN5O21P and an average mass of 1207.08 Da [1]. It belongs to the corrinoid family of tetrapyrrole compounds that include the cobalamins (vitamin B12) as their best-known members [2]. Cobamic acid is formed biosynthetically when cobinic acid is substituted at position 2 of the aminopropanol side chain by α-D-ribofuranose 3-phosphate; its fully amidated hexaamide derivative is cobamide [3]. Classified by the ChEBI ontology as a cobalt corrinoid with a cofactor biological role, cobamic acid occupies a defined intermediate position in the cobamide biosynthesis pathway between cobinic acid and the complete cobamides that function as enzyme cofactors [1][3].

Why Cobamic Acid Cannot Be Interchanged with Cobinic Acid, Cobyric Acid, or Cobamide in Corrinoid Research


Substituting cobamic acid with its closest structural analogs — cobinic acid, cobyric acid, or cobamide — introduces chemically distinct entities that differ in the presence or absence of key functional groups, resulting in altered molecular mass, biosynthetic processing, and cofactor potential. Cobamic acid uniquely bears the α-D-ribofuranose 3-phosphate substituent at the aminopropanol position, a structural feature absent in cobinic acid (molecular mass difference of ~211 Da) [1] and cobyric acid [2]. Furthermore, the substitution of cobalt by hydrogen yields hydrogenobamic acid (C53H76N5O21P), which eliminates the redox-active metal center [3]. In the cobamide class, even minor structural variations — as small as two methyl groups on the lower ligand — produce up to ~25-fold differences in enzyme binding affinity (Kd) and KM,app spanning two orders of magnitude for the model cobamide-dependent enzyme methylmalonyl-CoA mutase [4]. These data demonstrate that corrinoid structural differences translate into quantifiable functional divergence, making generic substitution scientifically unsound.

Quantitative Differentiation Evidence: Cobamic Acid vs. Closest Corrinoid Analogs


Molecular Mass Differentiation: Cobamic Acid vs. Cobinic Acid — The α-D-Ribofuranose 3-Phosphate Substituent

Cobamic acid differs from its direct biosynthetic precursor cobinic acid by the presence of an α-D-ribofuranose 3-phosphate moiety attached at position 2 of the aminopropanol side chain. This structural difference is reflected in a molecular mass increase of approximately 211 Da: cobamic acid has an average mass of 1207.08 Da (formula C53H74CoN5O21P) [1], whereas cobinic acid has an average mass of 996.01 Da (formula C48H66CoN5O14) [2]. This mass difference corresponds to the C5H8O7P increment of the ribofuranose phosphate substituent, which is the defining structural feature of cobamic acid and the biochemical gateway to nucleotide loop assembly in cobamide biosynthesis [3].

Corrinoid biosynthesis Vitamin B12 intermediates Nucleotide loop assembly

Cobalt-Dependent vs. Cobalt-Independent Forms: Cobamic Acid vs. Hydrogenobamic Acid — Redox-Active Metal Center

Cobamic acid contains a cobalt ion coordinated within the corrin ring, whereas hydrogenobamic acid (CAS 27101-70-8) is explicitly defined as the decobalt derivative with molecular formula C53H76N5O21P [1]. The presence versus absence of the cobalt center determines whether the compound can participate in the cobalt redox cycling (Co(I)/Co(II)/Co(III)) that is fundamental to corrinoid-dependent enzymatic catalysis [2]. In the corrinoid nomenclature system, the 'Cob-' prefix specifically denotes cobalt-containing derivatives, and replacement of cobalt by hydrogen changes both the name and the chemical properties accordingly [3]. While direct quantitative redox potential data for cobamic acid specifically are not available in the published literature, class-level evidence demonstrates that the cobalt center in corrinoids supports reversible redox transitions essential for cofactor function, with the cob(II)/cob(I) couple operating at a highly negative redox potential [2].

Corrinoid metal substitution Redox chemistry Cobalt corrinoid analogs

Class-Level Functional Differentiation: Impact of Structural Variation on Cobamide-Enzyme Binding Affinity (Kd) and Catalytic Efficiency (KM,app)

Although direct quantitative enzyme data for cobamic acid itself are absent from the published literature, class-level evidence from cobamide-enzyme interaction studies demonstrates that corrinoid structural variation produces large-magnitude functional differences. For human methylmalonyl-CoA mutase (MMUT), the equilibrium dissociation constant (Kd) for adenosylcobalamin (AdoCbl) was measured at 0.08 ± 0.03 μM, while Ado[Bza]Cba — differing by only two methyl groups on the lower ligand — showed a ~25-fold difference in Kd [1]. The concentration required for half-maximal activity (KM,app) spanned two orders of magnitude across tested cobamides: AdoCbl had the lowest KM,app (0.04 ± 0.02 μM), while Ado[Phe]Cba had a KM,app 100-fold higher [1]. Similarly, in Sinorhizobium meliloti MCM, AdoCbl bound with a Kd of 0.03 ± 0.02 μM, while Adocobinamide (lacking the lower ligand) showed over 10-fold reduced affinity, and Ado[5-OHBza]Cba showed no detectable binding at low-micromolar concentrations [2]. These data establish that structural modifications at the level distinguishing cobamic acid from its analogs — i.e., the presence or identity of substituents on the corrinoid scaffold — translate into quantitatively significant differences in protein recognition and catalytic competence.

Cobamide enzyme selectivity Methylmalonyl-CoA mutase Cofactor binding affinity

Biosynthetic Pathway Position: Cobamic Acid vs. Cobyric Acid — Aminopropanol Side Chain and Nucleotide Loop Assembly Gateway

Cobamic acid and cobyric acid occupy distinct and non-interchangeable positions in the cobalamin biosynthetic pathway. Cobyric acid (C45H65CoN10O8, average mass ~933 Da) is the hexaamide of cobyrinic acid and lacks both the aminopropanol side chain and the α-D-ribofuranose 3-phosphate substituent [1]. The biosynthetic progression proceeds from cobyric acid → cobinamide (via aminopropanol addition by CbiB/CobD) → cobinamide phosphate → cobamic acid (via α-D-ribofuranose 3-phosphate attachment) → cobamide (via nucleotide loop completion) [2]. Cobamic acid therefore represents a later-stage intermediate that already carries the ribofuranose phosphate moiety, positioning it directly upstream of the nucleotide loop assembly branch point. HPLC analysis of corrinoid intermediates from Pseudomonas denitrificans has demonstrated that these intermediates can be separated and quantified as distinct species with characteristic retention times in their dicyano forms [3], confirming that cobyric acid, cobinamide, cobinamide phosphate, GDP-cobinamide, and downstream products are chromatographically distinguishable entities.

Cobalamin biosynthesis Nucleotide loop assembly Corrinoid intermediate processing

Incomplete vs. Complete Corrinoid Classification: Cobamic Acid vs. Cobamide — Cofactor Competence

Cobamic acid is classified as a cobalt corrinoid but notably lacks the full nucleotide loop that defines a 'complete' corrinoid (cobamide). Complete corrinoids such as cobalamin and other cobamides contain a nucleotide as the cobalt α-(lower) ligand, connected to the corrin ring periphery via the phosphoribosyl linkage [1]. Cobamic acid carries the α-D-ribofuranose 3-phosphate group but has not undergone the final nucleotide loop assembly steps (guanylylation and α-ribazole attachment) that produce a functional cobamide cofactor [2]. In the adenosyltransferase enzyme CobA from Salmonella typhimurium, cobinamide (a related incomplete corrinoid) serves as a substrate with defined kinetics (Km for cob(I)alamin = 5.2 μM; Vmax = 0.43 nmol/min), whereas the complete corrinoid adenosylcobalamin is the product of the full biosynthetic pathway [3]. This classification has practical consequences: cobamides, but not cobamic acid, can directly reconstitute cobamide-dependent apoenzymes, as demonstrated by the MMUT binding studies where only adenosylated complete cobamides supported catalytic activity [4].

Complete corrinoids Cobamide cofactor Nucleotide loop requirement

Recommended Research and Industrial Application Scenarios for Cobamic Acid Procurement


Cobalamin Biosynthetic Pathway Reconstruction and Intermediate Trapping Studies

Cobamic acid is the appropriate compound for in vitro reconstitution of the nucleotide loop assembly (NLA) branch of cobalamin biosynthesis, specifically for studying the enzymatic conversion steps that process the ribofuranose phosphate-bearing intermediate toward cobamide formation. Its defined position between cobinic acid and cobamide [1] makes it the correct substrate for investigating the activities of enzymes such as CobU (bifunctional adenosylcobinamide kinase/adenosylcobinamide-phosphate guanylyltransferase) and CobS (cobalamin synthase) that operate on intermediates downstream of cobinamide phosphate formation [2].

Analytical Method Development for Corrinoid Intermediate Profiling in Microbial Fermentations

Cobamic acid, with its characteristic mass of 1207.08 Da (C53H74CoN5O21P) [1], can serve as a reference standard for developing HPLC-MS methods to monitor corrinoid intermediate profiles in vitamin B12-producing microorganisms such as Pseudomonas denitrificans and Propionibacterium shermanii. The established HPLC separation methodology for dicyano-corrinoid intermediates [2] demonstrates that cobamic acid-level intermediates are chromatographically distinguishable from cobyric acid, cobinamide, cobinamide phosphate, and GDP-cobinamide.

Structure-Activity Relationship Studies of Corrinoid-Protein Interactions

Given class-level evidence that structural modifications of corrinoids produce 10-fold to 100-fold differences in protein binding affinity (Kd) and catalytic efficiency (KM,app) [1], cobamic acid provides a structurally defined intermediate scaffold for investigating how the progressive addition of nucleotide loop components (ribofuranose phosphate → nucleotide loop → complete cobamide) modulates binding to corrinoid-dependent enzymes, corrinoid transport proteins, and corrinoid adenosyltransferases such as CobA (Km for cob(I)alamin = 5.2 μM) [2].

Cobalt Corrinoid Reference Material for Metal-Substitution Comparative Studies

Cobamic acid (cobalt-containing, C53H74CoN5O21P) and hydrogenobamic acid (decobalt derivative, C53H76N5O21P) [1] form a structurally matched pair for comparative studies investigating the role of the cobalt ion in corrinoid properties, including redox behavior, spectroscopic characteristics, and metal-dependent biological recognition. This is relevant for research on corrinoid-based sensors and catalysts where the cobalt center's redox cycling between Co(I), Co(II), and Co(III) states is functionally essential [2].

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